molecular formula C24H23N3O4S2 B2990184 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide CAS No. 1252910-18-1

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide

Cat. No.: B2990184
CAS No.: 1252910-18-1
M. Wt: 481.59
InChI Key: MSPUQLWUHOXDGU-UHFFFAOYSA-N
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Description

This compound (CAS: 1252910-18-1, molecular weight: 481.6 g/mol) features a thieno[3,2-d]pyrimidinone core substituted with a benzyl group at position 3 and a sulfanylacetamide moiety at position 2. Its molecular formula (C24H23N3O4S2) suggests moderate polarity, with the dimethoxy groups contributing to increased hydrophobicity compared to analogs with polar substituents (e.g., sulfonamides). While physicochemical data such as melting point and solubility are unavailable, structural analogs indicate that such compounds are typically synthesized via nucleophilic substitution or coupling reactions under basic conditions .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-30-19-9-8-17(12-20(19)31-2)13-25-21(28)15-33-24-26-18-10-11-32-22(18)23(29)27(24)14-16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPUQLWUHOXDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide is a member of the thieno[3,2-d]pyrimidin-4(3H)-one class. Its unique structure, characterized by a thieno ring fused with a pyrimidine moiety and the presence of a sulfanyl group along with a dimethoxyphenyl acetamide substituent, positions it as a promising candidate in medicinal chemistry. This article explores its biological activity, particularly its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O2SC_{22}H_{22}N_{4}O_{2}S with a molecular weight of 422.5 g/mol. The structural features include:

  • Thieno[3,2-d]pyrimidine core : This core is significant for its biological activity.
  • Sulfanyl group : Enhances interactions with biological targets.
  • Dimethoxyphenyl acetamide substituent : Contributes to its pharmacological profile.

Biological Activity

Research has indicated that compounds similar to this thieno[3,2-d]pyrimidine derivative exhibit significant biological activities. Key findings include:

Anticancer Activity

  • Mechanism of Action :
    • Inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and dihydrofolate reductase.
    • Potential for dual-action therapies targeting both cancer and infections.
  • Case Studies :
    • Study on Thieno[3,2-d]pyrimidine derivatives : A range of derivatives were tested for cytotoxicity against various cancer cell lines, demonstrating promising results in inhibiting cell growth ().
    • In vitro assays : Showed that this compound can induce apoptosis in cancer cells through caspase activation pathways.

Antimicrobial Activity

  • Broad-spectrum efficacy :
    • Exhibits activity against both Gram-positive and Gram-negative bacteria.
    • Effective against resistant strains due to its unique mechanism involving enzyme inhibition.
  • Research Findings :
    • A study demonstrated that thieno[3,2-d]pyrimidine derivatives significantly inhibited bacterial growth at low concentrations ( ).
    • Comparative studies indicated that modifications to the aromatic rings can enhance antimicrobial potency.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes various derivatives and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-oneContains benzimidazole moietyAntimicrobial
4-Oxo-thieno[3,2-d]pyrimidin derivativesLacks sulfanyl groupAnticancer
N-(aryl)acetamidesSimple aromatic substitutionsVaries widely; some exhibit anti-inflammatory properties

The specific combination of the thieno-pyrimidine core with both sulfanyl and dimethoxyphenyl groups enhances interactions within biological systems compared to other similar compounds ( ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound A: N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 1040632-67-4)

  • Structural Differences : Replaces the benzyl group at position 3 with a methyl group and introduces a phenyl group at position 5. The acetamide is substituted with a 4-butylphenyl instead of 3,4-dimethoxybenzyl.
  • The 7-phenyl substitution may sterically hinder target binding .

Compound B: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide

  • Structural Differences: Incorporates a fused triazolo ring and a saturated benzothieno system.
  • The saturated system reduces planar rigidity, possibly affecting DNA intercalation properties .

Substituent Modifications

Compound C : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides

  • Structural Differences: Replaces the thienopyrimidinone core with a quinazolinone and substitutes the dimethoxybenzyl with a sulfamoylphenyl group.
  • Impact: The sulfamoyl group enhances hydrophilicity (cLogP ~2.1), improving solubility but limiting blood-brain barrier penetration. Quinazolinones are known for tyrosine kinase inhibition, suggesting divergent biological targets compared to thienopyrimidinones .

Compound D: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structural Differences: Features a pyrazolo-pyrimidine core fused with a chromenone ring and fluorophenyl substituents.

Pharmacokinetic Properties

Property Target Compound Compound A Compound C
Molecular Weight 481.6 463.6 ~450 (estimated)
cLogP (estimated) ~3.8 ~4.5 ~2.1
H-Bond Donors/Acceptors 1/5 1/4 2/6
Likely Solubility Low (dimethoxy groups) Very low (butylphenyl) Moderate (sulfamoyl)

Bioactivity Trends

  • Thienopyrimidinones: Demonstrated activity against topoisomerases and kinases due to planar heterocyclic cores .
  • Quinazolinones: Strong tyrosine kinase inhibition (e.g., EGFR) but poorer CNS penetration due to polarity .
  • Triazolo-Pyrimidines : Enhanced binding to purinergic receptors via triazolo interactions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can high purity (>95%) be ensured?

Answer: The synthesis involves sequential functionalization of the thieno[3,2-d]pyrimidinone core. Key steps include:

  • Sulfanyl linkage formation: React 3-benzyl-4-oxo-thieno[3,2-d]pyrimidine-2-thiol with chloroacetyl chloride under basic conditions (e.g., NaH in DMF) to introduce the sulfanyl-acetamide moiety .
  • Amide coupling: Use EDC/HOBt or DCC as coupling agents to conjugate the intermediate with 3,4-dimethoxybenzylamine.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization: Grow crystals via slow evaporation in a mixed solvent system (e.g., DCM/methanol).
  • Data collection: Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Analysis: Refinement with SHELXL software reveals bond lengths, angles, and torsional parameters. For example, similar thieno-pyrimidine derivatives exhibit monoclinic P21/c symmetry with Z = 8 and β angles ~108.7°, confirming planar aromatic systems .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Answer: Design assays based on structural analogs (e.g., kinase inhibition):

  • Kinase inhibition: Test against EGFR, VEGFR, or CDK2 at 1–10 μM concentrations using ADP-Glo™ assays. Include staurosporine as a positive control .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations via nonlinear regression.
  • Solubility: Measure kinetic solubility in PBS (pH 7.4) and DMSO using nephelometry. For thieno-pyrimidine analogs, solubility typically ranges from 10–60 µg/mL .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer: Adopt a modular SAR approach:

  • Core modifications: Replace the thieno-pyrimidinone with pyrido[2,3-d]pyrimidine to assess ring size impact on activity .
  • Substituent variation: Synthesize derivatives with halogen (Cl, F) or methoxy groups at the benzyl or dimethoxyphenyl positions.
  • Pharmacophore mapping: Perform molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Q. How should conflicting activity data between studies be resolved?

Answer: Address discrepancies through:

  • Assay standardization: Validate protocols using reference inhibitors (e.g., imatinib for kinase assays) and ensure consistent cell passage numbers.
  • Batch variability: Characterize compound purity (HPLC, NMR) across batches. Impurities >2% can skew IC50 values .
  • Statistical analysis: Apply ANOVA or Student’s t-test to compare datasets. For example, variances in IC50 >50% may indicate assay artifacts .

Q. What strategies optimize experimental conditions for target engagement studies?

Answer:

  • Buffer optimization: Use Tris-HCl (pH 7.5) with 10 mM MgCl2 for kinase assays to stabilize ATP-binding .
  • Temperature control: Conduct binding assays at 25°C to minimize protein denaturation.
  • Ligand concentration: Perform saturation transfer difference (STD) NMR at 100 µM ligand concentration to detect weak binding (Kd > 1 mM) .

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